2-环己基-1-(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of triazolopyrimidine, which is a class of compounds known to have various biological activities . The structure suggests that it might have similar properties to other triazolopyrimidines.
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized through a series of reactions involving amines, isocyanates, and triazoles .Molecular Structure Analysis
The compound contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is attached to a piperazine ring and a cyclohexyl group .科学研究应用
5-HT2 和 Alpha 1 受体拮抗剂活性
该化合物表现出有效的 5-HT2 拮抗剂活性,超过了已知 5-HT2 拮抗剂利坦色林的有效性。这暗示了它在调节血清素受体方面的潜力,这可能与精神病学和神经学研究相关 (Watanabe 等,1992)。
合成抗肿瘤和抗菌活性衍生物
已经合成了该化合物的衍生物,表现出显着的抗肿瘤和抗菌活性。这突出了其作为开发新治疗剂的基础的潜力 (Riyadh,2011)。
新型杂环化合物中的生物活性
已经研究了合成含有噻唑并[3,2-a]苯并咪唑部分的新型吡唑并[1,5-a]嘧啶和 1,2,4-三唑并[1,5-a]嘧啶衍生物。其中一些化合物对细菌和真菌种类表现出中等作用,表明具有潜在的生物活性 (Abdel‐Aziz 等,2008)。
抗高血压剂潜力
该化合物的结构与哌唑嗪相似,表明具有潜在的抗高血压特性。这使其成为心血管治疗领域进一步研究的候选药物 (Bayomi 等,1999)。
P2X7 拮抗剂临床候选药物
一种类似的化合物已进入 I 期临床试验,以评估其在治疗情绪障碍方面的安全性和耐受性,展示了其在精神病学应用中的潜力 (Chrovian 等,2018)。
抗真菌剂合成
抗真菌剂伏立康唑的合成途径涉及与所讨论化合物相关的结构。这突出了其在开发抗真菌药物中的相关性 (Butters 等,2001)。
作用机制
Target of Action
The primary targets of this compound are enzymes such as PARP-1 and EGFR . These enzymes play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
The compound works by inhibiting the activity of its target enzymes . By binding to these enzymes, it prevents them from performing their normal functions. This can lead to changes in cellular processes, such as DNA repair and cell growth .
Biochemical Pathways
The inhibition of PARP-1 and EGFR disrupts several biochemical pathways. For instance, the inhibition of PARP-1 can lead to the accumulation of DNA damage, triggering apoptosis or programmed cell death . On the other hand, the inhibition of EGFR can disrupt cell signaling pathways that regulate cell growth and differentiation .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole core have been shown to possess good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of PARP-1 and EGFR. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell growth . This makes it a potential candidate for anticancer therapy .
属性
IUPAC Name |
2-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-7-4-8-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)13-16-5-2-1-3-6-16/h4,7-8,14-16H,1-3,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCXRDYQMEOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。